Cas no 26486-92-0 (6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one)

6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one structure
26486-92-0 structure
商品名:6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one
CAS番号:26486-92-0
MF:C18H14O5
メガワット:310.300765514374
CID:282025
PubChem ID:5464641

6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one 化学的及び物理的性質

名前と識別子

    • 3H,7H-Pyrano[2,3-c]xanthen-7-one,6,11-dihydroxy-3,3-dimethyl-
    • 6-Deoxyisojacareubin
    • 6-Deoxyisojacereubin
    • Isojacareubin, 6-deoxy-
    • Deoxyisojacareubin
    • 6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one
    • 6,11-dihydroxy-3,3-dimethyl-pyrano[2,3-c]xanthen-7-one
    • 6,11-DIHYDROXY-2,2-DIMETHYL-1,5-DIOXATETRAPHEN-10-ONE
    • 6,11-DIHYDROXY-2,2-DIMETHYL-2,10-DIHYDRO-1,5-DIOXATETRAPHEN-10-ONE
    • 6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one
    • HY-N8475
    • 3H,7H-Pyrano[2,3-c]xanthen-7-one, 6,11-dihydroxy-3,3-dimethyl-
    • 26486-92-0
    • CS-0144661
    • CHEMBL3327040
    • starbld0005981
    • AKOS040761198
    • DA-49925
    • 6,11-dihydroxy-3,3-dimethylpyrano(2,3-c)xanthen-7-one
    • インチ: 1S/C18H14O5/c1-18(2)7-6-9-13(23-18)8-12(20)14-15(21)10-4-3-5-11(19)16(10)22-17(9)14/h3-8,19-20H,1-2H3
    • InChIKey: XWRLBJDPJRDNKF-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=C(C3C(C4C=CC=C(C=4OC=3C=2C=CC1(C)C)O)=O)O

計算された属性

  • せいみつぶんしりょう: 310.08412354g/mol
  • どういたいしつりょう: 310.08412354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 0
  • 複雑さ: 528
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • 色と性状: Yellow powder

6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3160-5mg
6-Deoxyisojacareubin
26486-92-0
5mg
¥ 3940 2024-07-20
TargetMol Chemicals
TN3160-1 mL * 10 mM (in DMSO)
6-Deoxyisojacareubin
26486-92-0 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
Ambeed
A1450189-5mg
6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one
26486-92-0 98%
5mg
$398.0 2025-02-27
TargetMol Chemicals
TN3160-1 ml * 10 mm
6-Deoxyisojacareubin
26486-92-0
1 ml * 10 mm
¥ 4040 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3160-1 mg
6-Deoxyisojacareubin
26486-92-0
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN3160-5 mg
6-Deoxyisojacareubin
26486-92-0 98%
5mg
¥ 3,940 2023-07-11

6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one 関連文献

6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-oneに関する追加情報

Introduction to 6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one (CAS No. 26486-92-0)

6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one, identified by its CAS number 26486-92-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This xanthenone derivative exhibits a fused polycyclic system featuring hydroxyl and methyl substituents, which contribute to its unique chemical properties and potential biological activities. The compound’s molecular framework, characterized by a pyranoxanthenone core, positions it as a candidate for further investigation in drug discovery and molecular medicine.

The structure of 6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one is of particular interest due to its ability to interact with biological targets in a manner that may be distinct from simpler heterocyclic compounds. The presence of multiple hydroxyl groups enhances its solubility and reactivity, making it a versatile scaffold for chemical modifications. Furthermore, the dimethyl substitution at the 3-position of the pyranoxanthenone ring influences its electronic distribution and steric environment, potentially modulating its binding affinity to proteins or enzymes.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic behavior of such complex molecules. Studies suggest that the hydroxyl groups in 6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one may participate in hydrogen bonding interactions with biological macromolecules. This feature has implications for drug design, as hydrogen bonding is a critical factor in determining molecular recognition and receptor binding affinity. The molecular mechanics simulations conducted on this compound have provided insights into its conformational flexibility and potential for binding to therapeutic targets.

The synthetic pathways for preparing 6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one have been refined through multi-step organic transformations involving cyclization and functional group interconversions. Researchers have explored both classical synthetic routes and modern catalytic methods to optimize yield and purity. The development of efficient synthetic strategies is crucial for large-scale production and further exploration of this compound’s biological potential.

In the realm of biomedical research, 6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one has been investigated for its potential role in modulating cellular processes. Preliminary studies indicate that this compound may exhibit antioxidant properties due to the presence of hydroxyl groups capable of scavenging reactive oxygen species. Additionally, its structural motif suggests possible interactions with kinases or other signaling proteins involved in pathways relevant to inflammation or cancer biology. These findings align with the growing interest in natural product-inspired scaffolds for developing novel therapeutic agents.

The spectroscopic characterization of 6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one has been extensively documented using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution NMR provides detailed information about the connectivity of atoms within the molecule, confirming the proposed structure. Meanwhile,mass spectrometry offers insights into fragmentation patterns that can be used to validate synthetic intermediates and assess purity levels. These analytical methods are essential for ensuring the integrity of the compound throughout its synthesis and application.

From a drug discovery perspective, the unique structural features of 6,11-Dihydroxy - - - - - - - - - - - dimethyl -- -- -- -- -- -- -- -- -- -- H, H-pyrano [2, ---c-xanthenone-- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- one (CAS No.26486--92--0) make it an attractive candidate for further exploration。 Its ability to engage with biological targets through multiple interaction modes(such as hydrogen bonding, hydrophobic interactions,and π-stacking)may enhance its therapeutic efficacy。 Additionally, the compound’s stability under various conditions makes it suitable for formulation into drug delivery systems。

The toxicological profile of this compound is another critical aspect that warrants thorough investigation。 While preliminary studies suggest low toxicity at moderate doses, further testing is necessary to assess potential long-term effects or side reactions。 In vitro cytotoxicity assays have been performed using mammalian cell lines to evaluate acute toxicity profiles。 These experiments help determine safe dosage ranges and identify any cellular responses indicative of adverse effects。

In conclusion,6,11-Dihydroxy--dimethyl--pyrano [2,c-xanthenone--(CAS No.--26486--92--0) represents a promising scaffold with potential applications in pharmaceutical research。 Its complex structure, coupled with favorable physicochemical properties, positions it as a candidate for developing novel bioactive molecules。 Continued investigation into its synthesis, biological activity, and safety profile will be essential for harnessing its full therapeutic potential。

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Amadis Chemical Company Limited
(CAS:26486-92-0)6,11-Dihydroxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one
A1243897
清らかである:99%
はかる:5mg
価格 ($):358